3-[(Ethylsulfanyl)methyl]-6-(3-phenylpropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
Ethyl [6-(3-phenylpropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide is a heterocyclic compound that combines the structural features of triazole and thiadiazole rings. These types of compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry .
Preparation Methods
The synthesis of ethyl [6-(3-phenylpropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-amino-5-mercapto-4H-[1,2,4]triazole with aromatic carboxylic acids in the presence of dehydrating agents . Industrial production methods may involve microwave-assisted synthesis to enhance reaction rates and yields .
Chemical Reactions Analysis
Ethyl [6-(3-phenylpropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.
Scientific Research Applications
Ethyl [6-(3-phenylpropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide has several scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of other heterocyclic compounds.
Mechanism of Action
The mechanism of action of ethyl [6-(3-phenylpropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s ability to form hydrogen bonds and interact with different receptors contributes to its bioactivity .
Comparison with Similar Compounds
Ethyl [6-(3-phenylpropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide is unique due to its specific combination of triazole and thiadiazole rings. Similar compounds include:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar core structure but differ in their substituents and pharmacological activities.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazoles: These compounds also have a triazole-thiadiazole core but may have different functional groups attached.
Ethyl [6-(3-phenylpropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide stands out due to its specific phenylpropyl substitution, which may confer unique biological activities and chemical properties .
Properties
Molecular Formula |
C15H18N4S2 |
---|---|
Molecular Weight |
318.5 g/mol |
IUPAC Name |
3-(ethylsulfanylmethyl)-6-(3-phenylpropyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C15H18N4S2/c1-2-20-11-13-16-17-15-19(13)18-14(21-15)10-6-9-12-7-4-3-5-8-12/h3-5,7-8H,2,6,9-11H2,1H3 |
InChI Key |
GZMRWRTTZUENJS-UHFFFAOYSA-N |
Canonical SMILES |
CCSCC1=NN=C2N1N=C(S2)CCCC3=CC=CC=C3 |
Origin of Product |
United States |
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